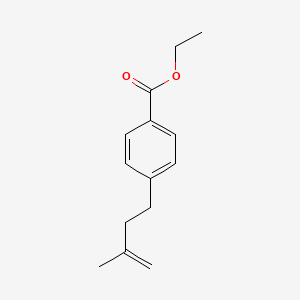

4-(4-Carboethoxyphenyl)-2-methyl-1-butene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

ethyl 4-(3-methylbut-3-enyl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18O2/c1-4-16-14(15)13-9-7-12(8-10-13)6-5-11(2)3/h7-10H,2,4-6H2,1,3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJDYUKZSJVNUCI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CC=C(C=C1)CCC(=C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70641161 | |

| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

731772-92-2 | |

| Record name | Ethyl 4-(3-methylbut-3-en-1-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70641161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Carboethoxyphenyl 2 Methyl 1 Butene

Established Synthetic Pathways

Traditional methods for the synthesis of complex organic molecules like 4-(4-Carboethoxyphenyl)-2-methyl-1-butene often rely on well-established reaction mechanisms. These include condensation reactions, olefin metathesis, and cross-coupling reactions, each offering a distinct approach to constructing the target molecular framework.

Condensation Reactions in the Formation of the Core Structure

Condensation reactions, which involve the joining of two molecules with the elimination of a small molecule such as water, can be a viable, though often multi-step, approach. A plausible, albeit not widely documented, pathway could involve a modified Wittig reaction or a similar olefination strategy. The Wittig reaction is a widely used method for converting aldehydes and ketones into alkenes. wikipedia.orglibretexts.orglumenlearning.com

In a hypothetical Wittig-type synthesis, a key step would be the reaction of a phosphonium (B103445) ylide with a suitable carbonyl compound. For the synthesis of this compound, this could involve the reaction of a C5 ylide with an aromatic aldehyde. The formation of the phosphorus-oxygen double bond in the triphenylphosphine (B44618) oxide byproduct is the thermodynamic driving force for the reaction. youtube.com However, a significant drawback of the Wittig reaction is its poor atom economy, as a large portion of the mass of the reactants ends up in the triphenylphosphine oxide byproduct. youtube.comwikipedia.org

Olefin Metathesis Approaches

Olefin metathesis has emerged as a powerful tool in organic synthesis for the formation of carbon-carbon double bonds. uwindsor.ca This catalytic reaction involves the scrambling of alkylidene groups between two alkene molecules. harvard.edu For the synthesis of this compound, a cross-metathesis reaction could be envisioned between ethyl 4-allylbenzoate and isobutylene.

This reaction would be catalyzed by a ruthenium-based catalyst, such as a Grubbs' or Hoveyda-Grubbs catalyst, which are known for their functional group tolerance and high activity. nih.govnih.govrsc.org The reaction is driven by the formation of a volatile byproduct, such as ethylene, which can be removed to shift the equilibrium towards the desired product. harvard.edu

| Reactant 1 | Reactant 2 | Catalyst | Product | Byproduct |

| Ethyl 4-allylbenzoate | Isobutylene | Grubbs' Catalyst | This compound | Ethylene |

Cross-Coupling Reactions Leading to the Molecular Framework

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for the formation of carbon-carbon bonds. jocpr.com Several types of cross-coupling reactions could be adapted for the synthesis of this compound, including the Suzuki, Heck, and Negishi reactions. jocpr.comwikipedia.orgnih.gov

Suzuki Coupling: This reaction involves the coupling of an organoboron compound with an organohalide in the presence of a palladium catalyst and a base. jocpr.comlibretexts.org A potential route would be the reaction of ethyl 4-bromobenzoate (B14158574) with a suitable alkenylboronic acid or ester. The Suzuki reaction is known for its high atom economy as the byproducts are typically inorganic salts. libretexts.org

Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene using a palladium catalyst and a base. mdpi.comwikipedia.orgorganic-chemistry.org A plausible pathway would involve the reaction of ethyl 4-iodobenzoate (B1621894) with 3-methyl-1-butene. The Heck reaction is considered to have a relatively high atom economy. jocpr.comnumberanalytics.com

Negishi Coupling: This reaction couples an organozinc compound with an organohalide, catalyzed by a nickel or palladium complex. wikipedia.orgnih.gov The synthesis could involve the reaction of an organozinc reagent derived from 3-methyl-3-buten-1-yl halide with ethyl 4-halobenzoate. researchgate.net

| Reaction Type | Aryl Halide | Coupling Partner | Catalyst |

| Suzuki Coupling | Ethyl 4-bromobenzoate | (2-methylprop-2-en-1-yl)boronic acid | Pd(PPh₃)₄ |

| Heck Reaction | Ethyl 4-iodobenzoate | 3-methyl-1-butene | Pd(OAc)₂ |

| Negishi Coupling | Ethyl 4-bromobenzoate | (3-methylbut-3-en-1-yl)zinc chloride | Pd(PPh₃)₄ |

Novel and Sustainable Synthetic Routes

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to minimize waste, reduce the use of hazardous substances, and maximize the efficiency of chemical processes.

Green Chemistry Principles in Synthesis

The principles of green chemistry provide a framework for designing safer and more efficient chemical syntheses. jk-sci.com A key principle is the maximization of atom economy, which measures the efficiency of a reaction in converting reactants into the desired product. wikipedia.org

Maximization of Atom Economy

Atom economy is calculated as the ratio of the molecular weight of the desired product to the sum of the molecular weights of all reactants, expressed as a percentage. wikipedia.orgnumberanalytics.com Reactions with high atom economy are those that incorporate the maximum number of atoms from the reactants into the final product, thus minimizing waste. wikipedia.org Addition and rearrangement reactions typically have high atom economy, while substitution and elimination reactions often have lower atom economy. acs.org

The following table provides a theoretical comparison of the atom economy for the different proposed synthetic pathways to this compound.

| Reaction Type | Reactants | Desired Product | Byproducts | Theoretical Atom Economy (%) |

| Wittig Reaction | Ethyl 4-formylbenzoate, (iso-propyl)triphenylphosphonium bromide, Base | This compound | Triphenylphosphine oxide, Salt, Water | Low (due to high MW of byproduct) |

| Olefin Metathesis | Ethyl 4-allylbenzoate, Isobutylene | This compound | Ethylene | High |

| Suzuki Coupling | Ethyl 4-bromobenzoate, (2-methylprop-2-en-1-yl)boronic acid, Base | This compound | Boronic acid waste, Salt | Moderate to High |

| Heck Reaction | Ethyl 4-iodobenzoate, 3-methyl-1-butene, Base | This compound | Salt, Water | High |

| Grignard Reaction | Ethyl 4-formylbenzoate, (2-methylprop-2-en-1-yl)magnesium bromide | Intermediate alcohol | Magnesium salts | Moderate (requires subsequent dehydration) |

Utilization of Environmentally Benign Solvent Systems

The principles of green chemistry encourage the replacement of hazardous organic solvents with more environmentally friendly alternatives. nih.govmrforum.com Traditional cross-coupling reactions often employ solvents like toluene, tetrahydrofuran (B95107) (THF), or N,N-dimethylformamide (DMF), which have significant environmental and health concerns. whiterose.ac.uk The synthesis of this compound can be adapted to utilize greener solvents, which are often bio-based or have a better safety and environmental profile. nih.govresearchgate.net

For instance, a Suzuki coupling between ethyl 4-iodobenzoate and (2-methyl-1-buten-4-yl)boronic acid could be performed in solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME). These solvents are derived from renewable resources and exhibit lower toxicity and peroxide formation tendency compared to THF. Another green solvent option is γ-Valerolactone (GVL), which is a bio-based solvent with a high boiling point and is biodegradable.

Table 1: Comparison of Conventional and Green Solvents for a Hypothetical Suzuki Coupling Reaction

| Solvent | Category | Boiling Point (°C) | Key Considerations |

| Toluene | Conventional | 111 | Volatile organic compound (VOC), toxic. |

| THF | Conventional | 66 | Forms explosive peroxides, VOC. |

| 2-MeTHF | Green | 80 | Bio-derived, higher boiling point than THF, less prone to peroxide formation. |

| CPME | Green | 106 | Low peroxide formation, hydrophobic, forms an azeotrope with water for easy removal. |

| GVL | Green | 207 | Bio-derived, biodegradable, high boiling point can be advantageous for high-temperature reactions. |

The use of these greener solvents not only reduces the environmental impact of the synthesis but can also in some cases lead to improved reaction yields and easier product purification.

Catalytic Approaches for Enhanced Selectivity and Efficiency

Catalysis is central to the efficient synthesis of this compound, particularly for the crucial C-C bond-forming cross-coupling step. Palladium-based catalysts are highly effective for Suzuki, Heck, and other similar cross-coupling reactions. The choice of catalyst, specifically the palladium precursor and the ligand, is critical for achieving high yield, selectivity, and efficiency.

For the synthesis of the target molecule, a palladium(0) catalyst, such as Pd(PPh₃)₄ or one generated in situ from a Pd(II) salt like Pd(OAc)₂ with phosphine (B1218219) ligands, would be employed. The ligand plays a key role in stabilizing the palladium center and facilitating the catalytic cycle (oxidative addition, transmetalation, and reductive elimination). The use of bulky, electron-rich phosphine ligands, such as XPhos or SPhos, can often improve the efficiency of the coupling with sterically hindered substrates or at lower catalyst loadings.

A potential catalytic reaction is the Suzuki cross-coupling. nih.gov This reaction would involve ethyl 4-bromobenzoate and a suitable organoboron reagent like (2-methylbut-3-en-1-yl)boronic acid in the presence of a palladium catalyst and a base.

Table 2: Influence of Ligands on a Hypothetical Palladium-Catalyzed Cross-Coupling Reaction

| Ligand | Catalyst System | Typical Reaction Conditions | Expected Outcome |

| Triphenylphosphine (PPh₃) | Pd(PPh₃)₄ | Toluene, heat | Standard, effective for many substrates. |

| XPhos | Pd₂(dba)₃ / XPhos | Dioxane or 2-MeTHF, heat | High activity, good for challenging couplings. |

| SPhos | Pd(OAc)₂ / SPhos | Toluene/water, heat | Effective for a broad range of substrates, often at low catalyst loadings. |

The optimization of the catalyst system is crucial for maximizing the yield and minimizing the formation of byproducts, thus leading to a more efficient and sustainable synthesis.

Flow Chemistry and Continuous Processing

Flow chemistry offers several advantages over traditional batch processing, including enhanced safety, better heat and mass transfer, improved reproducibility, and the potential for automation and scale-up. nih.gov A continuous flow process for the synthesis of this compound could be designed, particularly for the key cross-coupling step.

In a hypothetical flow setup, streams of the reactants (e.g., ethyl 4-bromobenzoate and the organoboron reagent), the catalyst, and the base, dissolved in a suitable solvent, would be pumped and mixed in a T-mixer. The resulting reaction mixture would then pass through a heated reactor coil, where the reaction takes place. The residence time in the reactor can be precisely controlled by adjusting the flow rate, allowing for fine-tuning of the reaction conditions to maximize conversion and minimize byproduct formation. Downstream processing, such as quenching, extraction, and purification, can also be integrated into the flow system.

Microfluidic Reactor Applications

Microfluidic reactors, which are a key component of flow chemistry, operate on a very small scale and offer exceptional control over reaction parameters. nih.govmdpi.comhkbu.edu.hk They are particularly useful for reaction optimization and for conducting reactions that are highly exothermic or involve hazardous intermediates. mdpi.com The synthesis of this compound could benefit from microfluidic technology for the rapid screening of catalysts, ligands, solvents, and temperatures to identify the optimal conditions for the cross-coupling reaction. The high surface-area-to-volume ratio in microreactors allows for very efficient heat exchange, enabling reactions to be run at higher temperatures than would be safe in a batch reactor, potentially leading to faster reaction rates. nih.gov

Application of Supercritical Fluid Media

Supercritical fluids (SCFs), most commonly supercritical carbon dioxide (scCO₂), can serve as reaction media that offer a unique combination of gas-like and liquid-like properties. researchgate.netlibretexts.org They are non-toxic, non-flammable, and can be easily removed from the reaction mixture by depressurization. libretexts.org The use of scCO₂ as a solvent is a hallmark of green chemistry.

A palladium-catalyzed Suzuki coupling to form this compound could potentially be performed in scCO₂. researchgate.net This approach would involve a catalyst system that is soluble in the supercritical medium. The reaction in scCO₂ can lead to high reaction rates and selectivities, and the ease of product separation makes it an attractive method for a sustainable synthesis. researchgate.net

Photochemical Synthesis Strategies

Photochemical reactions utilize light to initiate chemical transformations, often proceeding through pathways that are not accessible under thermal conditions. nih.govacs.org For the synthesis of molecules with structural similarities to the target compound, such as substituted styrenes, photoredox catalysis has emerged as a powerful tool. acs.orgnih.gov

A plausible, albeit speculative, photochemical route to a precursor of this compound could involve the radical-mediated coupling of an aryl halide with a suitable alkene. For example, a photoredox catalyst could be used to generate an aryl radical from ethyl 4-iodobenzoate, which could then add to a butene derivative. The mild conditions of photochemical reactions are often compatible with a wide range of functional groups.

Electrochemical Synthesis Methods

Electrochemical synthesis uses electricity to drive chemical reactions, offering a green and powerful alternative to traditional methods that rely on chemical oxidants or reductants. kaust.edu.sanih.gov Electrosynthesis can provide high selectivity and can often be performed under mild conditions.

An electrochemical approach to the synthesis of this compound could involve the reductive coupling of ethyl 4-halobenzoate with a suitable butenyl electrophile. This would avoid the need for pre-formed organometallic reagents, such as organoboronic acids, thereby shortening the synthetic sequence and reducing waste. Recent advances have demonstrated the power of electrochemistry in forming C-C bonds for the synthesis of complex molecules. kaust.edu.sa

Reaction Chemistry and Organic Transformations of 4 4 Carboethoxyphenyl 2 Methyl 1 Butene

Electrophilic Additions to the Alkene Moiety

The π-bond of the alkene in 4-(4-Carboethoxyphenyl)-2-methyl-1-butene serves as a nucleophile, readily undergoing attack by electrophiles. This reactivity is the basis for several important organic transformations, including hydroboration, halogenation, hydrohalogenation, and hydration.

Hydroboration Reactions and Regiochemical Outcomes

Hydroboration-oxidation is a two-step reaction sequence that results in the anti-Markovnikov addition of water across the double bond. When this compound is treated with a borane (B79455) reagent, such as borane-tetrahydrofuran (B86392) complex (BH₃-THF), followed by oxidation with hydrogen peroxide (H₂O₂) in a basic solution, the primary alcohol, 4-(4-carboethoxyphenyl)-2-methyl-1-butanol, is the major product.

The regioselectivity of the hydroboration step is governed by both steric and electronic factors. The boron atom, being the electrophilic center, preferentially adds to the less sterically hindered carbon of the double bond (C1). This results in the formation of a trialkylborane intermediate where the boron is attached to the terminal carbon. Subsequent oxidation replaces the boron atom with a hydroxyl group, yielding the anti-Markovnikov alcohol. The use of bulkier borane reagents, such as 9-borabicyclo[3.3.1]nonane (9-BBN), can further enhance this regioselectivity.

| Reagent | Product | Regioselectivity |

| 1. BH₃-THF 2. H₂O₂, NaOH | 4-(4-Carboethoxyphenyl)-2-methyl-1-butanol | Anti-Markovnikov |

| 1. 9-BBN 2. H₂O₂, NaOH | 4-(4-Carboethoxyphenyl)-2-methyl-1-butanol | High Anti-Markovnikov |

Halogenation and Hydrohalogenation Pathways

The addition of halogens (e.g., Br₂ or Cl₂) to this compound proceeds via an electrophilic addition mechanism. The reaction is initiated by the polarization of the halogen molecule by the electron-rich alkene, leading to the formation of a cyclic halonium ion intermediate. researchgate.netorganic-chemistry.org The subsequent nucleophilic attack by the halide ion occurs from the anti-face, resulting in the formation of a vicinal dihalide with anti-stereochemistry. researchgate.netorganic-chemistry.orgacs.org

In contrast, the addition of hydrogen halides (HX, e.g., HBr or HCl) follows Markovnikov's rule. wikipedia.orgbenthamdirect.com The proton from the hydrogen halide adds to the less substituted carbon of the double bond (C1) to form the more stable tertiary carbocation at C2. nih.gov The subsequent attack of the halide ion on this carbocation yields the corresponding tertiary alkyl halide, 2-halo-4-(4-carboethoxyphenyl)-2-methylbutane, as the major product. rsc.orgresearchgate.net

| Reagent | Intermediate | Major Product | Regioselectivity |

| Br₂ | Bromonium ion | 1,2-Dibromo-4-(4-carboethoxyphenyl)-2-methylbutane | N/A (vicinal dihalide) |

| HBr | Tertiary carbocation | 2-Bromo-4-(4-carboethoxyphenyl)-2-methylbutane | Markovnikov |

Hydration Reactions and Product Distribution

The acid-catalyzed hydration of this compound also adheres to Markovnikov's rule. organicchemistrytutor.commdpi.com In the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄), the alkene is protonated at the terminal carbon (C1) to generate the more stable tertiary carbocation at C2. mdpi.comlibretexts.org Nucleophilic attack by water on this carbocation, followed by deprotonation, yields the tertiary alcohol, 2-(4-(ethoxycarbonyl)phenyl)-3-methylbutan-2-ol, as the major product. openstax.orgtamu.edu Due to the planar nature of the carbocation intermediate, the reaction is not stereoselective. researchgate.net

| Catalyst | Intermediate | Major Product | Regioselectivity |

| H₂SO₄ (aq) | Tertiary carbocation | 2-(4-(Ethoxycarbonyl)phenyl)-3-methylbutan-2-ol | Markovnikov |

Catalytic Transformations of the Butene Unit

The butene unit of this compound is also amenable to various catalytic transformations, which can selectively modify the double bond without affecting the aromatic ester functionality.

Selective Hydrogenation and Reduction

Catalytic hydrogenation of this compound allows for the selective reduction of the alkene double bond to a single bond. This transformation is typically carried out using hydrogen gas (H₂) in the presence of a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C). vedantu.com The reaction proceeds with syn-stereochemistry, where both hydrogen atoms add to the same face of the double bond. vedantu.com Importantly, the aromatic ring and the ester group are generally stable under these conditions, allowing for the chemoselective formation of ethyl 4-(2-methylbutyl)benzoate. organic-chemistry.org

| Catalyst | Product | Selectivity |

| H₂/Pd-C | Ethyl 4-(2-methylbutyl)benzoate | High for C=C reduction |

| H₂/Pt-C | Ethyl 4-(2-methylbutyl)benzoate | High for C=C reduction |

Hydroformylation and Carbonylation Processes

Hydroformylation, also known as the oxo process, involves the addition of a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene. This reaction is catalyzed by transition metal complexes, most commonly rhodium-based catalysts. organicchemistrytutor.com For a terminal alkene like this compound, hydroformylation can lead to two isomeric aldehydes: the linear aldehyde, 5-(4-(ethoxycarbonyl)phenyl)-3-methylpentanal, and the branched aldehyde, 2-(4-(ethoxycarbonyl)phenylmethyl)-2-methylbutanal. The regioselectivity of the reaction is highly dependent on the ligands attached to the rhodium catalyst and the reaction conditions. nih.gov For styrenic substrates, the formation of the branched aldehyde is often favored due to the electronic stabilization of the benzylic rhodium intermediate. researchgate.net

Carbonylation reactions introduce a carbonyl group into an organic molecule. One relevant transformation is the Koch-Haaf reaction, which involves the treatment of an alkene with carbon monoxide (CO) and a strong acid, such as sulfuric acid, followed by a water workup. wikipedia.orgmdpi.com This reaction proceeds through the formation of the most stable carbocation, which for this compound is the tertiary carbocation at C2. This carbocation is then trapped by carbon monoxide to form an acylium ion, which is subsequently hydrolyzed to yield a carboxylic acid. The expected major product would be 2-(4-(ethoxycarbonyl)phenyl)-2,3-dimethylbutanoic acid. researchgate.net

| Reaction | Catalyst/Reagents | Potential Major Product(s) |

| Hydroformylation | Rh-based catalyst, CO, H₂ | 2-(4-(Ethoxycarbonyl)phenylmethyl)-2-methylbutanal (branched) |

| Carbonylation (Koch-Haaf) | CO, H₂SO₄, H₂O | 2-(4-(Ethoxycarbonyl)phenyl)-2,3-dimethylbutanoic acid |

Oxidation Reactions (e.g., Epoxidation, Dihydroxylation)

The alkene moiety in this compound is susceptible to a range of oxidation reactions, most notably epoxidation and dihydroxylation.

Epoxidation: The formation of an epoxide, a three-membered cyclic ether, can be achieved by treating the compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction proceeds via a concerted mechanism where the peroxy acid delivers an oxygen atom to the double bond in a single step. This process is generally stereospecific. Given the structure of this compound, the reaction would yield 2-(4-(carboethoxyphenyl)ethyl)-2-methyloxirane.

Dihydroxylation: This reaction involves the addition of two hydroxyl groups across the double bond, resulting in a diol. The stereochemical outcome of this transformation is highly dependent on the reagents employed.

Syn-dihydroxylation: To achieve the formation of a syn-diol, where both hydroxyl groups are on the same side of the molecule, reagents like osmium tetroxide (OsO₄) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide) or cold, dilute potassium permanganate (B83412) (KMnO₄) can be utilized. These reactions proceed through a cyclic intermediate which, upon cleavage, yields the syn-diol.

Anti-dihydroxylation: Conversely, anti-dihydroxylation, which places the hydroxyl groups on opposite faces of the former double bond, can be accomplished through a two-step process. First, the alkene is epoxidized as described above. Subsequent acid-catalyzed ring-opening of the epoxide with water proceeds via an Sₙ2-like mechanism, resulting in the formation of the anti-diol.

Polymerization Studies (Focus on Reaction Mechanisms and Controlled Polymerization)

The styrenic nature of this compound makes it a candidate for polymerization. The presence of the double bond allows for addition polymerization, where monomer units link together to form a long polymer chain.

Reaction Mechanisms: Polymerization can be initiated through various mechanisms, including free-radical, cationic, and anionic pathways.

Free-Radical Polymerization: This is a common method for polymerizing styrene (B11656) derivatives. It involves an initiator (e.g., benzoyl peroxide or AIBN) that generates free radicals. These radicals then add to the double bond of the monomer, initiating a chain reaction.

Ionic Polymerization: Cationic polymerization can be initiated by strong acids, while anionic polymerization is initiated by strong bases or organometallic compounds. The choice of initiator depends on the electronic nature of the monomer. The substituent on the aromatic ring will influence the stability of the propagating species.

Controlled Polymerization: To achieve polymers with well-defined molecular weights and narrow molecular weight distributions (low dispersity), controlled polymerization techniques are employed. For styrenic monomers, methods like Atom Transfer Radical Polymerization (ATRP) and Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization are particularly relevant. These techniques involve a dynamic equilibrium between active (propagating) and dormant species, allowing for controlled chain growth.

Reactions Involving the Ester Functionality

The carboethoxy group (-COOEt) on the aromatic ring is another key reactive site.

Hydrolysis and Transesterification Kinetics

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid, 4-(3-methylbut-3-en-1-yl)benzoic acid, under either acidic or basic conditions.

Acid-catalyzed hydrolysis: This is a reversible process that involves protonation of the carbonyl oxygen, followed by nucleophilic attack by water.

Base-catalyzed hydrolysis (saponification): This is an irreversible reaction where a hydroxide (B78521) ion attacks the carbonyl carbon. The resulting carboxylate is then protonated in a separate workup step to yield the carboxylic acid. The kinetics of hydrolysis of benzoate (B1203000) esters are influenced by the substituents on the aromatic ring.

Transesterification: This reaction involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 4-(3-methylbut-3-en-1-yl)benzoate.

Reduction to Alcohol Derivatives

The ester group can be reduced to a primary alcohol. A strong reducing agent like lithium aluminum hydride (LiAlH₄) is typically required for this transformation. The reaction would yield (4-(3-methylbut-3-en-1-yl)phenyl)methanol. Weaker reducing agents like sodium borohydride (B1222165) are generally not reactive enough to reduce esters.

Amidation Reactions

Amidation can be achieved by reacting the ester with an amine. This reaction is generally slower than hydrolysis and often requires heating or catalysis. The product of this reaction would be an N-substituted 4-(3-methylbut-3-en-1-yl)benzamide.

Aromatic Ring Functionalization

The benzene (B151609) ring can undergo electrophilic aromatic substitution, where an electrophile replaces one of the hydrogen atoms on the ring. The existing substituents—the alkyl group and the carboethoxy group—will direct the position of the incoming electrophile.

The alkyl group is an ortho-, para-directing activator, while the carboethoxy group is a meta-directing deactivator. In such cases, the directing effects of both groups must be considered. Typically, the activating group has a stronger influence. Therefore, electrophilic substitution is expected to occur primarily at the positions ortho to the alkyl group.

Common electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation: Introduction of a halogen (e.g., -Br, -Cl) using a Lewis acid catalyst.

Sulfonation: Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation: Introduction of an alkyl or acyl group, respectively, using a Lewis acid catalyst.

Below is a table summarizing the expected products for various reactions of this compound.

| Reaction Type | Reagents | Expected Major Product |

| Epoxidation | m-CPBA | 2-(4-(carboethoxyphenyl)ethyl)-2-methyloxirane |

| Syn-dihydroxylation | OsO₄, NMO | 4-(4-(1,2-dihydroxy-2-methylpropyl)phenyl)benzoate |

| Hydrolysis | H₃O⁺ or NaOH, then H₃O⁺ | 4-(3-methylbut-3-en-1-yl)benzoic acid |

| Reduction | LiAlH₄ | (4-(3-methylbut-3-en-1-yl)phenyl)methanol |

| Nitration | HNO₃, H₂SO₄ | Ethyl 2-nitro-4-(3-methylbut-3-en-1-yl)benzoate |

Electrophilic Aromatic Substitution Patterns

The regioselectivity of electrophilic aromatic substitution (EAS) on the phenyl ring of this compound is dictated by the combined influence of the two substituents: the alkyl group and the carboethoxy group. wikipedia.org These groups are positioned para to each other, and their directing effects are synergistic, leading to a strong preference for substitution at specific positions.

The substituents and their directing effects are as follows:

Alkyl Group (-C(CH₃)₂CH=CH₂): The 2-methyl-1-butenyl group is considered a tertiary alkyl substituent. Alkyl groups are electron-donating through an inductive effect, which activates the aromatic ring towards electrophilic attack. libretexts.org They are classified as ortho-, para- directors.

Carboethoxy Group (-COOC₂H₅): The ethyl ester group is an electron-withdrawing group due to the electronegativity of the oxygen atoms and resonance delocalization. This deactivates the ring towards electrophiles and acts as a meta- director. libretexts.org

Given that the two substituents are para to one another, the activating alkyl group directs incoming electrophiles to its ortho positions. Simultaneously, the deactivating carboethoxy group directs them to its meta positions. As illustrated below, these positions are identical.

Figure 1: Directing effects of the alkyl and carboethoxy groups. The arrows indicate the positions activated (ortho to the alkyl group) and least deactivated (meta to the carboethoxy group) for electrophilic attack.

Figure 1: Directing effects of the alkyl and carboethoxy groups. The arrows indicate the positions activated (ortho to the alkyl group) and least deactivated (meta to the carboethoxy group) for electrophilic attack.

Both groups guide the electrophile to the carbons at positions 3 and 5 of the benzoate ring. Consequently, electrophilic substitution is strongly predicted to yield 3,4-disubstituted benzoate derivatives.

While the electronic effects are aligned, the steric hindrance imposed by the bulky tertiary alkyl group could potentially influence the reaction rate, though it is not expected to change the primary regiochemical outcome as the alternative positions are strongly deactivated. Common electrophilic aromatic substitution reactions would be expected to yield the products outlined in the following table.

| Reaction Type | Typical Reagents | Predicted Major Product |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | 4-(4-Carboethoxy-2-nitrophenyl)-2-methyl-1-butene |

| Halogenation (Bromination) | Br₂, FeBr₃ | 4-(2-Bromo-4-carboethoxyphenyl)-2-methyl-1-butene |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | 4-(2-Acyl-4-carboethoxyphenyl)-2-methyl-1-butene |

Palladium-Catalyzed Arylation and Alkylation of the Phenyl Ring

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds, and they represent a key strategy for the synthesis and further functionalization of molecules like this compound. masterorganicchemistry.com These reactions typically involve the coupling of an organohalide or triflate with an organometallic or unsaturated partner. wikipedia.orgorganic-chemistry.org

Synthesis via Heck Reaction

The synthesis of the title compound itself can be envisioned via a Mizoroki-Heck reaction. This reaction couples an aryl halide with an alkene. wikipedia.org Specifically, the reaction would involve ethyl 4-bromobenzoate (B14158574) and 2-methyl-1-butene (B49056). The palladium catalyst first undergoes oxidative addition with the aryl bromide, followed by insertion of the alkene and subsequent β-hydride elimination to yield the final product and regenerate the active catalyst. nih.govlibretexts.org

| Parameter | Condition | Reference/Rationale |

|---|---|---|

| Aryl Halide | Ethyl 4-bromobenzoate | Commonly available starting material. |

| Alkene | 2-Methyl-1-butene | Coupling partner to form the desired alkyl group. |

| Catalyst | Pd(OAc)₂ or Pd(PPh₃)₄ | Standard palladium sources for Heck reactions. wikipedia.org |

| Ligand | Triphenylphosphine (B44618) (PPh₃) or other phosphine (B1218219) ligands | Often used to stabilize the palladium catalyst. |

| Base | Triethylamine (Et₃N) or K₂CO₃ | Required to neutralize the HBr formed during the reaction. organic-chemistry.org |

| Solvent | DMF, NMP, or Toluene | High-boiling polar aprotic solvents are common. |

| Temperature | 80-140 °C | Heck reactions typically require elevated temperatures. |

Further Functionalization via Cross-Coupling

To further functionalize the phenyl ring of this compound with additional aryl or alkyl groups, a two-step sequence is typically employed. First, a halide (e.g., bromine or iodine) would be introduced onto the ring via electrophilic aromatic substitution, as described in section 2.4.1. This would yield 4-(2-Bromo-4-carboethoxyphenyl)-2-methyl-1-butene.

This aryl bromide can then serve as a substrate in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. The Suzuki reaction couples an aryl halide with an organoboron compound (e.g., a boronic acid or ester) to form a biaryl system (arylation) or an alkyl-aryl system (alkylation). masterorganicchemistry.com

| Parameter | Condition | Purpose |

|---|---|---|

| Aryl Halide | 4-(2-Bromo-4-carboethoxyphenyl)-2-methyl-1-butene | Substrate for coupling. |

| Coupling Partner | Arylboronic acid (for arylation) or Alkylboronic acid (for alkylation) | Source of the new aryl/alkyl group. |

| Catalyst | Pd(PPh₃)₄ or Pd(OAc)₂ | Catalyzes the C-C bond formation. |

| Ligand | Phosphine-based (e.g., PPh₃, SPhos) | Stabilizes the catalyst and facilitates the catalytic cycle. |

| Base | Na₂CO₃, K₂CO₃, or Cs₂CO₃ (aqueous) | Activates the boronic acid for transmetalation. |

| Solvent | Toluene/Water, Dioxane/Water, or DMF | Often biphasic systems are used. |

This approach allows for the precise and modular construction of complex aromatic structures, building upon the this compound scaffold.

Mechanistic Investigations of Reactions Involving 4 4 Carboethoxyphenyl 2 Methyl 1 Butene

Elucidation of Detailed Reaction Pathways

Detailed reaction pathways for 4-(4-Carboethoxyphenyl)-2-methyl-1-butene would primarily involve its two reactive sites: the carbon-carbon double bond of the 2-methyl-1-butene (B49056) moiety and the substituted phenyl ring.

Reactions of the Alkene Moiety: The double bond is susceptible to electrophilic addition reactions. For instance, in the presence of a hydrohalic acid (HX), the reaction would likely proceed via a two-step mechanism. The first, rate-determining step involves the electrophilic attack of a proton (H+) on the terminal carbon of the double bond (C1), leading to the formation of a carbocation at the more substituted carbon (C2). This regioselectivity is governed by Markovnikov's rule, which dictates that the more stable carbocation intermediate will be preferentially formed. In this case, a tertiary carbocation at C2 is significantly more stable than a primary carbocation at C1. The second step is the rapid nucleophilic attack of the halide ion (X-) on the carbocation, yielding the final addition product.

Reactions of the Aromatic Ring: The phenyl ring, substituted with an electron-withdrawing carboethoxy group, would undergo electrophilic aromatic substitution reactions (e.g., nitration, halogenation, sulfonation) under appropriate conditions. The carboethoxy group is a deactivating, meta-directing substituent. Therefore, electrophilic attack will be directed to the meta-positions (relative to the butene substituent) of the aromatic ring, albeit at a slower rate compared to benzene (B151609) itself. The mechanism involves the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Characterization of Reaction Intermediates

The primary reactive intermediate in electrophilic addition reactions to the alkene portion of this compound is a tertiary carbocation. This intermediate, centered at the C2 position of the butene chain, would be planar and sp²-hybridized. Its stability is enhanced by the inductive effect of the three alkyl groups attached to the positively charged carbon.

In electrophilic aromatic substitution, the key intermediate is the arenium ion. The positive charge in this intermediate is delocalized across the ortho and para positions relative to the point of electrophilic attack. The presence of the electron-withdrawing carboethoxy group would destabilize this intermediate, particularly when the positive charge is located on the carbon bearing this substituent, which explains the deactivating nature of this group.

Transition State Analysis and Energetics

For the electrophilic addition to the alkene, the first transition state would involve the partial formation of the C-H bond and the partial breaking of the C=C π-bond, with a developing positive charge on C2. This transition state would have a high activation energy, reflecting the rate-determining nature of this step. The second transition state, corresponding to the attack of the nucleophile on the carbocation, would have a much lower activation energy.

In electrophilic aromatic substitution, the transition state for the formation of the arenium ion is the highest point on the energy profile. This transition state would resemble the structure of the arenium ion itself, with a partially formed bond to the electrophile and a delocalized positive charge within the ring. The energy of this transition state is increased by the presence of the deactivating carboethoxy group.

Kinetic Studies and Rate Law Determination

While specific kinetic data for reactions of this compound is unavailable, general principles can be applied. For the electrophilic addition to the alkene, the reaction rate would be expected to follow a second-order rate law, being first order in the alkene and first order in the electrophile.

Rate = k[Alkene][Electrophile]

The rate of electrophilic aromatic substitution would also be dependent on the concentrations of the aromatic substrate and the electrophile. The presence of the deactivating carboethoxy group would result in a significantly smaller rate constant (k) compared to that of benzene or activated benzene derivatives.

Stereochemical Aspects and Diastereoselectivity

The electrophilic addition to the double bond of this compound can have stereochemical implications if new chiral centers are formed. The carbocation intermediate is planar, allowing for nucleophilic attack from either face with equal probability. If the reaction creates a new stereocenter at C2, a racemic mixture of enantiomers would be expected.

If the molecule already contained a stereocenter, the attack on the prochiral carbocation could lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack might be influenced by steric hindrance from existing substituents, leading to a preference for one diastereomer over the other.

Theoretical and Computational Studies of 4 4 Carboethoxyphenyl 2 Methyl 1 Butene

Quantum Chemical Calculations (e.g., Density Functional Theory)

Quantum chemical calculations are fundamental in modern chemistry for predicting molecular structure, stability, and reactivity. unipd.it Methods like Density Functional Theory (DFT) are particularly powerful for balancing computational cost and accuracy, making them suitable for molecules of this size. orientjchem.org

Electronic Structure and Frontier Molecular Orbital Analysis

The electronic structure of a molecule governs its chemical behavior. For aromatic and conjugated systems like 4-(4-Carboethoxyphenyl)-2-methyl-1-butene, Frontier Molecular Orbital (FMO) theory is crucial. This theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a key indicator of molecular stability and reactivity.

In analogous systems like 4-substituted styrenes, the nature of the substituent at the para position significantly influences the electronic distribution and the HOMO-LUMO gap. cdnsciencepub.comcdnsciencepub.com An electron-donating group would typically raise the HOMO energy level, making the molecule more susceptible to electrophilic attack. Conversely, an electron-withdrawing group would lower the LUMO energy, making it a better electron acceptor. For this compound, the butene group acts as a substituent to the ethyl benzoate (B1203000) moiety. DFT calculations would elucidate the precise effects on the electron density across the molecule.

Table 1: Illustrative Frontier Molecular Orbital Energies for a Substituted Styrene (B11656) System (Calculated via DFT)

| Molecular Orbital | Energy (eV) | Description |

| LUMO+1 | -0.5 | Higher energy unoccupied orbital |

| LUMO | -1.5 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.0 | Highest Occupied Molecular Orbital |

| HOMO-1 | -7.2 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 4.5 | Indicator of chemical reactivity |

Computational Prediction of Reaction Energy Profiles

DFT calculations are instrumental in mapping the potential energy surface for chemical reactions. This allows for the prediction of reaction pathways, transition states, and activation energies. For this compound, potential reactions include addition to the double bond, substitution on the aromatic ring, or reactions involving the ester group.

Computational studies on the polymerization of substituted styrenes have used DFT to determine the reactivity of monomers and the stereoselectivity of the reaction. acs.org By calculating the energies of reactants, transition states, and products, a detailed reaction energy profile can be constructed. This profile reveals whether a reaction is thermodynamically favorable (based on the energy difference between products and reactants) and kinetically viable (based on the activation energy barrier). Such an analysis could predict, for instance, the most likely site for radical attack or the preferred pathway for electrophilic addition to the butene double bond.

Simulation of Spectroscopic Properties for Mechanistic Validation

Quantum chemical methods can simulate various types of spectra, including NMR, IR, and UV-Vis. These simulated spectra are invaluable for validating proposed reaction mechanisms and confirming molecular structures. orientjchem.orgmdpi.com

By calculating the magnetic shielding of atomic nuclei, one can predict ¹H and ¹³C NMR chemical shifts. cdnsciencepub.com For this compound, DFT could predict the chemical shifts for the vinyl protons and the aromatic protons, helping to confirm the electronic effects of the substituents. Similarly, by calculating the vibrational frequencies of molecular bonds, a theoretical IR spectrum can be generated. This would show characteristic peaks for the C=C double bond, the C=O of the ester, and the aromatic ring stretches, which can be compared with experimental data to confirm the molecule's identity and purity.

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movement of atoms and molecules over time, providing a detailed view of molecular behavior that complements the static picture from quantum calculations. nih.gov

Conformational Analysis and Dynamics

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. The link between the phenyl ring and the butene chain allows for rotation, leading to different spatial arrangements. MD simulations can explore the potential energy landscape to identify the most stable conformations (local energy minima) and the energy barriers between them.

Table 2: Illustrative Torsional Angle Preferences from a Molecular Dynamics Simulation

| Torsional Angle | Description | Most Probable Angle (degrees) |

| C(ar)-C(ar)-C(alkyl)-C(alkyl) | Rotation around the bond connecting the ring to the side chain | 90° |

| C(ar)-C(alkyl)-C(alkyl)=C(alkene) | Rotation of the butene double bond | 120° |

Solvent Effects on Reactivity and Selectivity

The solvent in which a reaction occurs can have a profound impact on its rate and outcome. MD simulations are an excellent tool for studying these effects at a molecular level. By explicitly including solvent molecules in the simulation box, one can observe how they arrange around the solute and interact with it.

For this compound, MD simulations could model its behavior in various solvents, from nonpolar (like hexane) to polar (like ethanol). The simulations would show the formation of a solvent shell around the molecule and could be used to calculate the free energy of solvation. This information is critical for understanding reaction kinetics, as the stabilization of reactants, transition states, and products by the solvent can significantly alter the reaction energy profile. For example, in a polar solvent, the polar ester group would be stabilized, which could influence the reactivity of the nonpolar butene tail. Studies on substituted benzoate anions have used simulations to understand their dynamics and interactions in different environments. researchgate.net

Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Property Relationship (QSPR) studies are computational or mathematical models that aim to establish a relationship between the structural or physicochemical properties of a set of compounds and a particular property of interest. conicet.gov.ar These models are foundational in modern chemistry for predicting the properties of new or untested chemical compounds. walshmedicalmedia.com The core principle of QSPR is that the structure of a molecule, encoded in numerical descriptors, dictates its properties. researchgate.net By developing a robust mathematical model, it becomes possible to predict the properties of novel molecules, guiding research and development while minimizing costly and time-consuming experiments. researchgate.net

While specific QSPR studies exclusively focused on this compound are not extensively documented in publicly available literature, the methodologies of QSPR are broadly applicable to this and related aromatic esters. Such studies would involve calculating a series of molecular descriptors for the parent compound and its derivatives and correlating them with experimentally determined or computationally predicted properties.

Correlation of Structural Features with Reactivity Parameters

The structural features are translated into numerical values known as molecular descriptors. These can be categorized as:

Electronic Descriptors: These describe the electronic environment of the molecule, such as dipole moment, partial atomic charges, and energies of frontier molecular orbitals (HOMO and LUMO). mdpi.com For instance, the charge on the carbonyl carbon of the ester group can be a strong indicator of its susceptibility to nucleophilic attack.

Steric Descriptors: These relate to the size and shape of the molecule, including molecular volume, surface area, and specific conformational indices. Steric hindrance around the ester group or the double bond can significantly impact reaction rates.

Topological Descriptors: These are numerical indices derived from the graph representation of the molecule, describing its connectivity and branching.

To illustrate how these features could be correlated with reactivity, a hypothetical QSPR study on a series of derivatives of this compound could be considered. In this hypothetical study, substituents (X) are varied on the phenyl ring to modulate its electronic properties. The reactivity parameter chosen for this example is the rate constant of basic ester hydrolysis (k_hyd).

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate the principles of a QSPR study.

Interactive Table 1: Hypothetical QSPR Data for Derivatives of this compound

| Substituent (X) | Hammett Constant (σ) | Calculated Dipole Moment (μ, Debye) | LUMO Energy (eV) | Experimental Hydrolysis Rate Constant (k_hyd) (10⁻⁴ M⁻¹s⁻¹) |

| -OCH₃ | -0.27 | 2.1 | -0.95 | 3.5 |

| -CH₃ | -0.17 | 2.3 | -1.05 | 5.2 |

| -H | 0.00 | 2.5 | -1.20 | 8.1 |

| -Cl | 0.23 | 3.1 | -1.45 | 15.6 |

| -CN | 0.66 | 4.5 | -1.80 | 45.3 |

| -NO₂ | 0.78 | 5.2 | -2.10 | 72.9 |

From such data, a multiple linear regression (MLR) analysis could be performed to generate a QSPR equation. tandfonline.com A hypothetical equation might look like:

log(k_hyd) = β₀ + β₁(σ) + β₂(μ) + β₃(LUMO Energy)

Where β coefficients represent the weight of each descriptor's contribution. A strong correlation would indicate that electronic factors, quantified by σ, μ, and LUMO energy, are primary drivers of the hydrolysis rate for this class of compounds. Such a model could then be used to predict the hydrolysis rate for other derivatives without needing to synthesize and test them first.

Computational Design of Derivatives with Tuned Chemical Properties

Building upon the insights gained from QSPR models, computational chemistry allows for the in silico design of novel derivatives with specifically tuned or optimized chemical properties. nih.gov This rational design process is a powerful tool in materials science and drug discovery, enabling chemists to prioritize synthetic targets that are most likely to possess desired characteristics. nih.gov

Using the hypothetical QSPR model developed in the previous section, one could design new derivatives of this compound with tailored reactivity. For example, if the objective is to create a more stable ester (i.e., one that hydrolyzes more slowly), the model would suggest modifications that decrease the Hammett constant and LUMO energy. Conversely, to enhance reactivity, modifications that increase these parameters would be chosen.

This design process involves:

Defining the Target Property: Clearly stating the desired chemical property to be optimized (e.g., increased stability, specific reaction selectivity).

Using the QSPR Model for Prediction: Proposing virtual structures with various functional groups at different positions.

Calculating Descriptors: Computing the relevant molecular descriptors for these virtual structures.

Predicting Properties: Plugging the calculated descriptor values into the QSPR equation to predict the property of interest.

Prioritizing Candidates: Selecting the most promising candidates for synthesis based on the predictions.

The following interactive table illustrates how this computational design process could be applied to create derivatives of this compound with specific, tuned properties based on the hypothetical model.

Disclaimer: The following data is hypothetical and for illustrative purposes only to demonstrate the principles of computational design.

Interactive Table 2: Hypothetical Computational Design of Derivatives with Tuned Properties

| Design Goal | Proposed Structural Modification | Key Descriptor Prediction (σ) | Predicted Hydrolysis Rate Constant (k_hyd) (10⁻⁴ M⁻¹s⁻¹) | Rationale |

| Enhanced Ester Stability | Add -N(CH₃)₂ at para-position | -0.83 | 0.5 | The strong electron-donating group significantly reduces the electrophilicity of the carbonyl carbon. |

| Moderately Increased Reactivity | Add -F at meta-position | 0.34 | 22.0 | The inductive electron-withdrawing effect of fluorine increases reactivity more than the parent compound but less than chlorine. |

| Maximized Hydrolysis Rate | Add -SO₂CF₃ at para-position | 0.93 | 110.0 | The trifluoromethylsulfonyl group is a powerful electron-withdrawing group, making the ester highly susceptible to hydrolysis. |

| Balance Stability and Polarity | Add -OH at meta-position | 0.12 | 10.5 | The hydroxyl group has a modest electron-withdrawing effect while increasing polarity, which could be useful for solubility. |

This in silico approach allows for the rapid screening of a vast chemical space to identify derivatives with optimized properties, guiding synthetic efforts toward the most promising candidates and accelerating the discovery of new functional molecules. researchgate.net

Advanced Characterization Techniques for Structural and Mechanistic Insights

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural analysis of "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" in solution. It provides detailed information about the chemical environment, connectivity, and spatial proximity of magnetically active nuclei, primarily ¹H and ¹³C.

While one-dimensional (1D) ¹H and ¹³C NMR spectra provide foundational information, two-dimensional (2D) NMR experiments are crucial for unambiguous assignment of all signals, especially for complex molecules.

Correlated Spectroscopy (COSY): The ¹H-¹H COSY spectrum reveals scalar couplings between protons, typically over two to three bonds. For "this compound," COSY correlations would be expected between the protons of the ethyl group in the carboethoxy moiety and between the protons of the butene chain.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates the chemical shifts of protons directly attached to carbon atoms. This is instrumental in assigning the ¹³C signals based on the already assigned ¹H signals.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of the molecule. For instance, HMBC correlations would be observed between the benzylic protons and the aromatic ring carbons, as well as the ester carbonyl carbon.

An interactive data table summarizing the expected ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations is presented below. The predicted chemical shifts are based on the analysis of structurally similar compounds.

| Atom Number | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) | Key HMBC Correlations (H to C) |

| 1 | 4.75 (d) | 110.5 | C2, C3 |

| 2 | - | 145.0 | - |

| 3 | 2.50 (t) | 40.0 | C1, C2, C4, C5, C9 |

| 4 | 2.80 (t) | 35.0 | C3, C5, C6, C7 |

| 5 | 7.25 (d) | 128.5 | C3, C4, C7, C9 |

| 6 | 7.95 (d) | 129.8 | C4, C8 |

| 7 | 7.95 (d) | 129.8 | C5, C9 |

| 8 | 7.25 (d) | 128.5 | C6 |

| 9 | - | 145.5 | - |

| 10 | - | 166.0 | - |

| 11 (CH₂) | 4.35 (q) | 60.9 | C10, C12 |

| 12 (CH₃) | 1.38 (t) | 14.3 | C11 |

| 13 (CH₃) | 1.75 (s) | 22.5 | C1, C2, C3 |

Dynamic NMR (DNMR) techniques can be employed to study the conformational dynamics of "this compound." For instance, rotation around the C3-C4 single bond and the C4-C5 (aryl-alkyl) bond could be investigated by monitoring changes in the NMR spectra at different temperatures. At lower temperatures, distinct signals for different conformers might be observed, which would coalesce as the temperature increases and the rate of interconversion becomes faster on the NMR timescale. These studies can provide valuable information on the energy barriers associated with these conformational changes.

Mass Spectrometry for Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns. For "this compound" (molecular weight: 218.29 g/mol ), electron ionization (EI) would likely lead to a series of characteristic fragment ions.

A plausible fragmentation pathway would involve initial loss of the ethoxy radical (•OCH₂CH₃, 45 Da) from the ester group to form a stable acylium ion. pharmacy180.com Subsequent fragmentation could involve cleavage of the butene chain. The molecular ion peak (M⁺•) at m/z 218 would be expected, although its intensity may vary.

A data table of predicted major fragment ions and their corresponding structures is provided below.

| m/z (predicted) | Proposed Fragment Structure | Neutral Loss |

| 218 | [C₁₄H₁₈O₂]⁺• (Molecular Ion) | - |

| 173 | [M - •OCH₂CH₃]⁺ | •OCH₂CH₃ |

| 145 | [173 - CO]⁺ | CO |

| 117 | [C₉H₉]⁺ (from cleavage of the butene chain) | C₄H₇• |

| 91 | [C₇H₇]⁺ (Tropylium ion) | C₂H₂ from [C₉H₉]⁺ |

Infrared and Raman Spectroscopy for Vibrational Fingerprinting

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. The resulting spectra serve as a "fingerprint" for the compound, with specific peaks corresponding to the stretching and bending vibrations of different functional groups.

For "this compound," the IR spectrum is expected to be dominated by strong absorptions from the carbonyl group of the ester and the C-O bonds. spectroscopyonline.comspectroscopyonline.com Aromatic C-H and C=C stretching vibrations will also be present. orgchemboulder.com Raman spectroscopy, on the other hand, would be particularly sensitive to the vibrations of the C=C double bond in the butene chain and the aromatic ring due to their polarizability.

The following data table summarizes the expected characteristic vibrational frequencies.

| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹, predicted) | Expected Raman Frequency (cm⁻¹, predicted) |

| C=O (Ester) | Stretching | 1725-1705 (strong) | 1725-1705 (weak) |

| C-O (Ester) | Stretching | 1300-1250 and 1150-1100 (strong) | Weak |

| Aromatic C=C | Stretching | 1610-1580 and 1500-1450 (medium) | 1610-1580 and 1500-1450 (strong) |

| Alkene C=C | Stretching | 1650-1640 (medium-weak) | 1650-1640 (strong) |

| Aromatic C-H | Stretching | 3100-3000 (medium) | 3100-3000 (strong) |

| Aliphatic C-H | Stretching | 3000-2850 (medium) | 3000-2850 (medium) |

| =C-H (Alkene) | Out-of-plane bending | 900-880 (strong) | Weak |

X-ray Crystallography of Derivatives or Intermediates

Single-crystal X-ray crystallography provides the most definitive three-dimensional structural information, including bond lengths, bond angles, and torsion angles. While obtaining suitable single crystals of "this compound" itself might be challenging due to its potentially flexible nature, the synthesis and crystallographic analysis of a more rigid derivative or a stable crystalline intermediate could provide invaluable structural insights.

For instance, conversion of the carboethoxy group to a carboxylic acid and subsequent formation of a salt with a suitable counter-ion, or the synthesis of a metal complex involving the ester, could yield crystalline materials amenable to X-ray diffraction analysis. The resulting crystal structure would confirm the molecular connectivity and provide precise geometric parameters that can be correlated with the spectroscopic data obtained in solution.

Role As a Synthetic Intermediate and Advanced Building Block

Precursor in the Synthesis of More Complex Organic Molecules

The inherent reactivity of its functional groups makes 4-(4-Carboethoxyphenyl)-2-methyl-1-butene a valuable starting material for the synthesis of a variety of more complex organic molecules. The presence of the terminal double bond and the ester functionality on the aromatic ring allows for a range of chemical transformations.

While direct and extensive research on this specific molecule is not widely published, its structural analog, 4-(4-ethoxyphenyl)-2-methyl-1-butene, is known to be utilized as a precursor in the synthesis of more intricate organic structures. The reactivity of the butene moiety allows for reactions such as oxidation, which can yield corresponding ketones or aldehydes, and reduction to produce saturated derivatives. Furthermore, the aromatic ring is susceptible to electrophilic substitution, enabling the introduction of additional functional groups.

These transformations highlight the potential of this compound to serve as a key intermediate in multi-step synthetic sequences. For instance, the double bond can participate in addition reactions, cycloadditions, or hydroformylation to introduce new functionalities and build molecular complexity. The carboethoxy group can be hydrolyzed to the corresponding carboxylic acid, which can then be converted to amides, esters, or other acid derivatives, further expanding the range of accessible compounds.

Table 1: Potential Transformations of this compound

| Functional Group | Reaction Type | Potential Products |

| Alkene (C=C) | Oxidation | Ketones, Aldehydes, Diols |

| Reduction | Saturated Alkane | |

| Addition (e.g., Halogenation) | Dihaloalkanes | |

| Hydroformylation | Aldehydes | |

| Ester (-COOEt) | Hydrolysis | Carboxylic Acid |

| Amidation | Amides | |

| Transesterification | Different Esters | |

| Aromatic Ring | Electrophilic Substitution | Substituted Aromatic Derivatives |

Scaffold for Chemical Diversification and Functionalization

The core structure of this compound provides a robust scaffold for chemical diversification. By systematically modifying the different reactive sites within the molecule, a library of analogs with diverse functionalities can be generated. This approach is central to fields like medicinal chemistry and materials science, where structure-activity relationships are explored.

The functionalization can be directed at three primary locations:

The Alkene Moiety: The double bond is a versatile handle for introducing a wide array of functional groups. For example, epoxidation followed by ring-opening with various nucleophiles can lead to a diverse set of substituted alcohols.

The Aromatic Ring: The phenyl ring can be further functionalized through electrophilic aromatic substitution reactions. Nitration, halogenation, sulfonation, and Friedel-Crafts reactions can introduce new substituents, altering the electronic and steric properties of the molecule.

The Carboethoxy Group: This group can be readily converted into other functionalities. Reduction can yield a primary alcohol, while reaction with Grignard reagents can produce tertiary alcohols. As mentioned earlier, hydrolysis to the carboxylic acid opens up a vast area of derivatization through amide bond formation with a diverse range of amines.

This multi-faceted functionalization capability allows chemists to systematically tune the properties of the resulting molecules for specific applications.

Development of Novel Catalyst Ligands or Supporting Materials

The structure of this compound also suggests its potential utility in the development of novel catalyst ligands or as a monomer for functional polymers that can act as catalyst supports.

The aromatic ring, once appropriately functionalized, could serve as a backbone for the attachment of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. For example, the carboethoxy group could be transformed into a functional handle that allows for the introduction of a phosphine (B1218219) moiety, creating a potential ligand for transition metal catalysis. The butene group could also be functionalized to incorporate coordinating atoms.

Furthermore, the vinyl group in this compound makes it a candidate for polymerization or copolymerization reactions. The resulting polymer would possess pendant carboethoxyphenyl groups, which could be further modified. For instance, hydrolysis of the ester groups to carboxylic acids would yield a polymer with acidic sites that could function as a solid acid catalyst. Alternatively, these carboxylic acid groups could be used to anchor metal complexes, creating a heterogeneous catalyst with the potential for easy separation and recycling.

While specific examples of this compound being used in this capacity are not yet prevalent in the literature, the fundamental structural components suggest a promising avenue for future research in catalysis and materials science.

Structure Reactivity Relationship Studies of 4 4 Carboethoxyphenyl 2 Methyl 1 Butene and Its Derivatives Excluding Biological Activity

Influence of Alkene Substitution Patterns on Reactivity and Selectivity

The reactivity of an alkene is significantly influenced by the number and nature of the substituents attached to the carbon-carbon double bond. The alkene moiety in 4-(4-carboethoxyphenyl)-2-methyl-1-butene is trisubstituted, which has direct consequences for its stability and reactivity in reactions such as electrophilic additions.

Detailed Research Findings: The stability of alkenes generally increases with the degree of substitution. This is attributed to hyperconjugation and steric factors. A tetrasubstituted alkene is more stable than a trisubstituted one, which in turn is more stable than di- and monosubstituted alkenes. masterorganicchemistry.com The heat of hydrogenation, a measure of alkene stability, is lower for more substituted alkenes, indicating they are in a lower energy state. masterorganicchemistry.com

The 2-methyl-1-butene (B49056) framework contains a C1 carbon atom bonded to two hydrogens and a C2 carbon atom bonded to two methyl groups (one being the start of the chain to the phenyl ring). This trisubstituted nature makes it more stable than terminal alkenes like 1-butene (B85601) but generally less stable than a tetrasubstituted alkene. masterorganicchemistry.comfiveable.me

In electrophilic addition reactions, the rate is often dependent on the stability of the carbocation intermediate formed. msu.edu For this compound, the addition of an electrophile (E+) to the C1 carbon results in the formation of a stable tertiary carbocation at the C2 position. This pathway is significantly favored over the alternative, which would produce a less stable primary carbocation. The presence of electron-donating alkyl groups on the double bond stabilizes this positive charge, thereby increasing the alkene's reactivity towards electrophiles compared to less substituted, non-stabilized alkenes. msu.edu

| Substitution Pattern | General Structure | Relative Stability | Relative Reactivity in Electrophilic Addition | Example |

|---|---|---|---|---|

| Monosubstituted | R-CH=CH₂ | Least Stable | Moderate | 1-Butene |

| Disubstituted (cis/trans/geminal) | R-CH=CH-R' or R₂C=CH₂ | Intermediate | High | 2-Butene |

| Trisubstituted | R₂C=CH-R' | More Stable | Very High | 2-Methyl-2-butene |

| Tetrasubstituted | R₂C=CR'₂ | Most Stable | High (Steric hindrance can lower rate) | 2,3-Dimethyl-2-butene |

Impact of Aromatic Substituents on Ester Hydrolysis and Reduction Rates

The carboethoxy group attached to the phenyl ring is susceptible to reactions such as hydrolysis and reduction. The rate of these transformations is highly dependent on the electronic properties of other substituents on the aromatic ring. By modifying the structure to include various groups at positions ortho-, meta-, or para- to the ester, the reactivity can be finely tuned.

Detailed Research Findings: The hydrolysis of esters, particularly under basic conditions (saponification), proceeds through a nucleophilic acyl substitution mechanism. epa.gov The rate-limiting step typically involves the attack of a nucleophile (e.g., hydroxide (B78521) ion) on the electrophilic carbonyl carbon. epa.gov

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halogens (-Cl, -Br) on the phenyl ring pull electron density away from the ester's carbonyl carbon. This inductive and/or resonance effect increases the partial positive charge on the carbonyl carbon, making it more electrophilic and thus more susceptible to nucleophilic attack. Consequently, EWGs accelerate the rate of both hydrolysis and reduction (e.g., with hydride reagents like LiAlH₄).

Electron-Donating Groups (EDGs): Substituents like alkyl (-CH₃) or alkoxy (-OCH₃) groups donate electron density to the aromatic ring. This effect is transmitted to the carbonyl group, reducing its electrophilicity. As a result, EDGs decrease the rate of nucleophilic attack and slow down both hydrolysis and reduction reactions.

Studies on the hydrolysis of various substituted ethyl benzoates confirm these trends. For instance, ethyl p-bromobenzoate shows lower hydrolytic stability (i.e., faster hydrolysis) compared to the unsubstituted ethyl benzoate (B1203000). nih.gov The position of the substituent also matters; a meta-substituent may exert a different electronic influence compared to a para-substituent due to the interplay of inductive and resonance effects. nih.gov

| Aromatic Substituent (X) | Electronic Effect | Influence on Carbonyl Carbon | Predicted Relative Hydrolysis Rate |

|---|---|---|---|

| -NO₂ (para) | Strongly Electron-Withdrawing | Increases Electrophilicity | Fastest |

| -Cl (para) | Electron-Withdrawing | Increases Electrophilicity | Fast |

| -H (unsubstituted) | Neutral (Reference) | Reference | Moderate |

| -CH₃ (para) | Electron-Donating | Decreases Electrophilicity | Slow |

| -OCH₃ (para) | Strongly Electron-Donating | Decreases Electrophilicity | Slowest |

Steric and Electronic Effects on Catalytic Performance

In catalytic processes, such as hydrogenation of the alkene or other metal-catalyzed reactions, both the steric and electronic properties of the substrate play a critical role in determining the efficiency and outcome of the reaction.

Detailed Research Findings:

Electronic Effects: The electronic character of the molecule can influence its interaction with the catalyst. In catalytic hydrogenation of styrenes, for example, the electronic properties of the aromatic ring can affect the coordination of the double bond to the metal center. acs.org Modifying the aromatic ring with strong electron-withdrawing substituents can alter the electron density of the alkene, which may in turn affect the kinetics of the catalytic cycle. Studies on porphyrin catalysts have shown that tuning the electronic effect of the ligand is essential for optimizing catalytic activity, as an excessive electron-withdrawing effect can sometimes decrease the rate of formation of a key reactive intermediate. rsc.org

| Structural Feature | Effect | Predicted Impact on Catalytic Performance |

|---|---|---|

| Trisubstituted Alkene | Steric Hindrance | Slower reaction rate compared to monosubstituted alkenes due to hindered approach to catalyst surface. |

| Aromatic Ring with EWG | Electronic | May alter alkene-catalyst binding affinity; could increase or decrease rate depending on the specific catalyst and mechanism. |

| Aromatic Ring with EDG | Electronic | May enhance electron density of the π-system, potentially strengthening coordination to an electron-deficient metal center. |

| Bulky Ortho-Substituents on Ring | Steric Hindrance | Could further restrict rotation and access to the catalytic site, significantly decreasing the reaction rate. |

Regioselectivity and Stereoselectivity Control through Structural Modifications

Many reactions involving the alkene group can lead to the formation of constitutional isomers (regioisomers) or stereoisomers. The inherent structure of this compound dictates a strong preference in many cases, but this selectivity can be further controlled or altered through the choice of reagents and modifications to the substrate.

Detailed Research Findings:

Regioselectivity: The addition of unsymmetrical reagents to the double bond is governed by regioselectivity.

Markovnikov Addition: In reactions proceeding through a carbocation intermediate, such as hydrohalogenation (addition of H-X), the reaction follows Markovnikov's rule. msu.edu The proton adds to the less substituted carbon (C1) to generate the more stable tertiary carbocation at C2. The nucleophile (X⁻) then attacks C2. For 2-methyl-1-butene, this results in the halide adding to the C2 position. quora.com

Anti-Markovnikov Addition: Hydroboration-oxidation provides a classic example of anti-Markovnikov selectivity. masterorganicchemistry.com The boron atom, which is the electrophilic part of the B-H bond, adds to the sterically less hindered C1 carbon. Subsequent oxidation replaces the boron with a hydroxyl group, yielding the alcohol at the C1 position. masterorganicchemistry.comyoutube.com The regioselectivity can be extremely high, especially with sterically demanding boranes like 9-BBN. windows.net

Stereoselectivity: The double bond in the parent molecule is prochiral, meaning that addition reactions can create a new stereocenter at C2.

Epoxidation: The reaction of the alkene with a peroxyacid (like m-CPBA) will produce a racemic mixture of the two possible enantiomeric epoxides. However, by using a chiral catalyst system, such as those employed in Sharpless asymmetric epoxidation or by using enzymes, it is possible to achieve high enantioselectivity, favoring the formation of one enantiomer over the other. google.comnih.govillinois.edu

Diastereoselectivity: If a chiral center already exists within the molecule (for example, by modifying the side chain), the existing stereocenter can direct the approach of a reagent to one face of the double bond over the other. This substrate-controlled diastereoselectivity is a powerful tool in synthesis. For instance, the epoxidation of chiral allylic alcohols can show high syn- or anti-selectivity depending on the catalyst used. nih.gov

| Reaction | Reagents | Selectivity Principle | Predicted Major Product |

|---|---|---|---|

| Hydrohalogenation | H-Br | Regioselective (Markovnikov) | 4-(4-(2-Bromo-2-methylbutyl)phenyl) ethyl benzoate |

| Acid-Catalyzed Hydration | H₃O⁺ | Regioselective (Markovnikov) | 4-(4-(2-Hydroxy-2-methylbutyl)phenyl) ethyl benzoate |

| Hydroboration-Oxidation | 1. BH₃·THF; 2. H₂O₂, NaOH | Regioselective (anti-Markovnikov), Stereoselective (syn-addition) | 4-(4-(1-Hydroxy-2-methylbutyl)phenyl) ethyl benzoate |

| Epoxidation (achiral) | m-CPBA | Stereoselective (forms racemic mixture) | Ethyl 4-(4-(2,2-dimethyloxiran-3-yl)ethyl)benzoate (racemate) |

| Asymmetric Epoxidation | e.g., Ti(O-iPr)₄, (+)-DET | Enantioselective | One enantiomer of Ethyl 4-(4-(2,2-dimethyloxiran-3-yl)ethyl)benzoate is favored |

Emerging Research Directions and Future Outlook

Integration with Artificial Intelligence and Machine Learning for Reaction Prediction

The application of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical synthesis, and "4-(4-Carboethoxyphenyl)-2-methyl-1-butene" is a prime candidate for such in silico approaches. researchgate.netrsc.org Currently, the synthesis of this compound relies on established organic chemistry principles. However, AI and ML can introduce a predictive and optimization-driven paradigm.

Future research will likely focus on developing predictive models for the synthesis of "this compound". These models would be trained on large datasets of chemical reactions to predict the outcomes of various synthetic routes. researchgate.net For instance, an ML model could predict the yield and purity of "this compound" when different starting materials, catalysts, solvents, and reaction conditions are used. This would enable chemists to identify the most efficient and cost-effective synthetic pathways before even entering the laboratory, thereby reducing the time and resources spent on trial-and-error experimentation.